4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid 4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 927996-03-0
VCID: VC4595189
InChI: InChI=1S/C11H12ClNO4S/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-18(13,16)17/h3-4,7H,1-2,5-6H2,(H,14,15)
SMILES: C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)O)Cl
Molecular Formula: C11H12ClNO4S
Molecular Weight: 289.73

4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid

CAS No.: 927996-03-0

Cat. No.: VC4595189

Molecular Formula: C11H12ClNO4S

Molecular Weight: 289.73

* For research use only. Not for human or veterinary use.

4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid - 927996-03-0

Specification

CAS No. 927996-03-0
Molecular Formula C11H12ClNO4S
Molecular Weight 289.73
IUPAC Name 4-chloro-3-(1,1-dioxothiazinan-2-yl)benzoic acid
Standard InChI InChI=1S/C11H12ClNO4S/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-18(13,16)17/h3-4,7H,1-2,5-6H2,(H,14,15)
Standard InChI Key RIXSJOHKJMEPTD-UHFFFAOYSA-N
SMILES C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)O)Cl

Introduction

4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid is a complex organic compound belonging to the broader class of thiazines, which are characterized by their sulfur and nitrogen-containing heterocycles. This compound is particularly notable for its structural diversity and biological activity, making it a subject of interest in medicinal chemistry.

Formation of the Thiazinan Ring

The synthesis of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid typically involves multi-step reactions. The formation of the thiazinan ring is a critical step, often requiring specific conditions to ensure the correct stereochemistry and yield.

Benzamide Formation

Following the formation of the thiazinan ring, the benzamide moiety is integrated into the molecule. This step may involve condensation reactions or other methods to form the amide bond.

Industrial Production

In industrial settings, methods such as continuous flow reactors are employed to optimize yield and purity. Advanced purification techniques like recrystallization and chromatography are utilized to isolate the final product effectively.

Mechanism of Action and Biological Significance

Although detailed pathways remain to be fully elucidated, preliminary studies suggest potential applications in pharmacology due to interactions with specific biological targets. The compound's unique structure, combining a benzamide backbone with a thiazinan derivative, suggests potential for diverse biological activities.

Potential Applications in Medicinal Chemistry

4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid is part of the broader category of benzamides, which are known for their utility in pharmaceuticals and biochemistry. Its structural features make it a candidate for further derivatization to enhance biological activity or solubility.

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